Ethyl 3-(bromomethyl)picolinate Ethyl 3-(bromomethyl)picolinate
Brand Name: Vulcanchem
CAS No.: 301666-61-5
VCID: VC7330225
InChI: InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)C1=C(C=CC=N1)CBr
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.088

Ethyl 3-(bromomethyl)picolinate

CAS No.: 301666-61-5

Cat. No.: VC7330225

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.088

* For research use only. Not for human or veterinary use.

Ethyl 3-(bromomethyl)picolinate - 301666-61-5

Specification

CAS No. 301666-61-5
Molecular Formula C9H10BrNO2
Molecular Weight 244.088
IUPAC Name ethyl 3-(bromomethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3
Standard InChI Key OYZLMPCMWIONLS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC=N1)CBr

Introduction

Chemical and Physical Properties

Ethyl 3-(bromomethyl)picolinate belongs to the class of picolinic acid derivatives. Its structure combines aromaticity from the pyridine ring with the electrophilic reactivity of the bromomethyl substituent. Key physicochemical properties include:

Structural and Computational Characteristics

The compound’s IUPAC name, ethyl 3-(bromomethyl)pyridine-2-carboxylate, reflects its functional groups. Computational analyses reveal a LogP value of 2.07, indicating moderate lipophilicity, which influences its solubility and reactivity in organic media . The polar surface area (39 Ų) and hydrogen bond acceptor count (2) further underscore its potential interactions in biological systems .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC9H10BrNO2C_9H_{10}BrNO_2
Molecular Weight244.088 g/mol
LogP2.07
Rotatable Bonds4
Polar Surface Area39 Ų

Synthesis and Manufacturing

Bromination of Ethyl Picolinate

The most common synthesis route involves the radical bromination of ethyl picolinate using NN-bromosuccinimide (NBS) as the brominating agent. This reaction proceeds under reflux conditions in a solvent such as carbon tetrachloride, with azobisisobutyronitrile (AIBN) initiating the radical chain mechanism.

Ethyl picolinate+NBSAIBN, ΔEthyl 3-(bromomethyl)picolinate+Succinimide\text{Ethyl picolinate} + \text{NBS} \xrightarrow{\text{AIBN, } \Delta} \text{Ethyl 3-(bromomethyl)picolinate} + \text{Succinimide}

The reaction typically achieves moderate to high yields (60–80%), with purity levels exceeding 95% after recrystallization or column chromatography .

Industrial-Scale Production

Commercial suppliers utilize scalable adaptations of this method. For example, Angel Pharmatech Ltd. offers the compound at 95% purity, with lead times of 20 days for 1 g batches priced at $521 . Larger-scale production (5 g) by StruChem CO., LTD costs $2,016, reflecting economies of scale .

SupplierPurity (%)QuantityPrice ($)Lead Time
Angel Pharmatech Ltd.951 g52120 days
BLD Pharmatech Co.951 g47430 days
StruChem CO., LTD955 g2,01640 days

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

Comparative Analysis with Analogues

Methyl 3-(Bromomethyl)picolinate

The methyl ester analogue (CAS: 116986-09-5) exhibits similar reactivity but lower lipophilicity (LogP ≈ 1.8), affecting its pharmacokinetic profile in drug design .

Ethyl 5-Bromo-3-(bromomethyl)picolinate

This derivative (CAS: 2222136-37-8) introduces a second bromine atom, enhancing electrophilicity but increasing synthetic complexity and hazard potential .

Future Directions and Research Opportunities

Green Chemistry Approaches

Developing solvent-free bromination or catalytic methods using H2O2H_2O_2-based oxidants could reduce environmental impact.

Bioconjugation Strategies

Exploiting the bromomethyl group for protein labeling or antibody-drug conjugate synthesis offers avenues in targeted therapy.

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